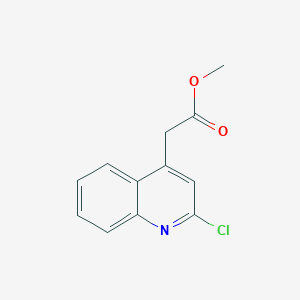

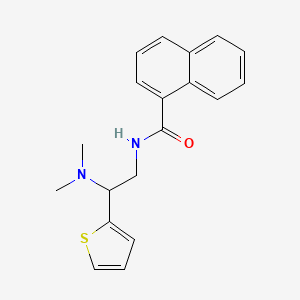

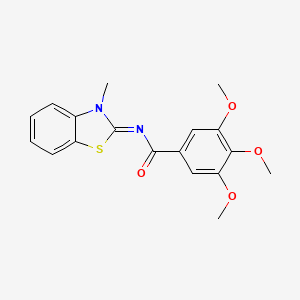

![molecular formula C19H23N3O3S B2497410 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide CAS No. 478260-32-1](/img/structure/B2497410.png)

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is a molecule of interest in scientific research. It has a molecular formula of C19H23N3O3S and a molecular weight of 373.47 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is defined by its molecular formula, C19H23N3O3S . Unfortunately, specific details about its structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide include its molecular formula (C19H23N3O3S) and molecular weight (373.47) . Additional properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Cyclooxygenase-2 (COX-2) Inhibition

This compound has been investigated as a selective COX-2 inhibitor. COX enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 can help manage inflammatory conditions without the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Anti-Inflammatory Activity

In addition to COX-2 inhibition, 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide exhibits promising anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation, making it a potential candidate for therapeutic interventions in inflammatory diseases .

Ulcerogenic Liability Assessment

Researchers have also studied the ulcerogenic liability of this compound. Specifically, they assessed its potential to cause ulcers. Compound 11b, derived from this molecule, demonstrated low ulcerogenic risk (Ulcer Index, UI = 0.83), indicating safety in this regard .

In Silico ADME Prediction

The physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide were investigated in silico. Understanding these properties is crucial for drug development and optimization .

Other Potential Applications

While the above fields represent the primary focus, this compound’s unique structure may also inspire further research in related areas, such as medicinal chemistry, drug design, and pharmacology. Its potential as a scaffold for novel drug development warrants exploration .

Propiedades

IUPAC Name |

3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15-6-5-7-16(14-15)19(23)20-17-8-3-4-9-18(17)21-10-12-22(13-11-21)26(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVGNNISZZTFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

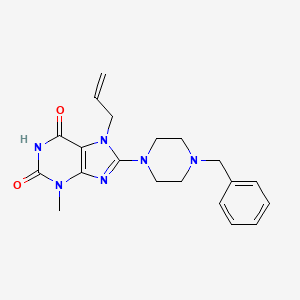

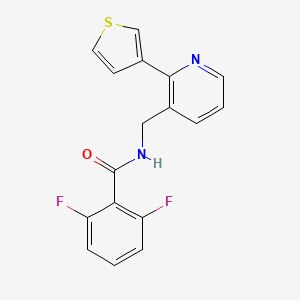

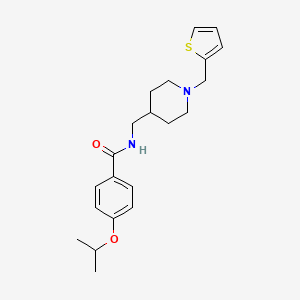

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)

![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)